![molecular formula C22H19ClN4O3S2 B2529865 N-(2-(1H-benzo[d]imidazol-2-yl)phényl)-1-((5-chlorothiophén-2-yl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1096690-22-0](/img/structure/B2529865.png)
N-(2-(1H-benzo[d]imidazol-2-yl)phényl)-1-((5-chlorothiophén-2-yl)sulfonyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C22H19ClN4O3S2 and its molecular weight is 486.99. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Properties
The compound has been investigated for its anticancer potential, particularly due to the presence of the benzimidazole moiety, which is known for its ability to inhibit cell proliferation. Studies have shown that derivatives of benzimidazole possess significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide have demonstrated IC50 values indicating potent activity against colorectal carcinoma cells (HCT116), surpassing standard chemotherapeutic agents like 5-fluorouracil (5-FU) .
Antimicrobial Activity
The antimicrobial efficacy of compounds containing the benzimidazole structure has been well-documented. They exhibit activity against a range of bacterial and fungal pathogens. For example, certain derivatives have shown significant minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents .
Inhibition of Enzymatic Activity
Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For instance, studies on related benzimidazole derivatives have shown that they can inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy and antimicrobial action .
Cell Cycle Arrest
Benzimidazole derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through the activation of specific signaling pathways that regulate cell growth and survival .
Synthesis and Structural Variations
The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide typically involves multi-step chemical reactions starting from readily available precursors. The synthesis process may include:
- Formation of Benzimidazole Core : The initial step often involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives to form the benzimidazole core.
- Sulfonamide Formation : The introduction of a sulfonamide group can be achieved through the reaction with sulfonyl chlorides.
- Pyrrolidine Ring Closure : Cyclization reactions involving appropriate amines lead to the formation of the pyrrolidine structure.
- Final Derivatization : Further modifications can enhance biological activity and selectivity .
Case Studies and Research Findings
Several studies have highlighted the efficacy and versatility of compounds related to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide:
Activité Biologique
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related derivatives.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with various electrophiles, followed by sulfonylation and carboxamide formation. The general synthetic route includes:
- Formation of Benzimidazole Core : The benzimidazole moiety is synthesized from o-phenylenediamine and appropriate carboxylic acids.
- Sulfonylation : The introduction of the sulfonyl group is achieved through reactions with sulfonyl chlorides or anhydrides.
- Final Assembly : The pyrrolidine ring is formed through cyclization reactions, leading to the final carboxamide structure.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values indicate significant activity:
Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 1.27 |
Escherichia coli | 1.43 |
Klebsiella pneumoniae | 2.60 |
Candida albicans | 2.65 |
These results suggest that the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria and certain fungi .
Anticancer Activity
In anticancer studies, the compound was tested against various cancer cell lines, including HCT116 (colon cancer). The IC50 values were compared to standard chemotherapeutics:
Compound | IC50 (µM) | Comparison to 5-FU |
---|---|---|
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-... | 4.53 | More potent than 5-FU (IC50 = 9.99 µM) |
5-FU (standard) | 9.99 | - |
The results indicate that this compound may be a promising candidate for further development as an anticancer agent due to its lower IC50 compared to established drugs .
Structure-Activity Relationship (SAR)
The biological activity of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidine-2-carboxamide can be correlated with its structural features:
- Benzimidazole Core : Essential for biological activity; modifications can enhance potency.
- Sulfonamide Group : Contributes to increased solubility and bioavailability.
- Pyrrolidine Ring : Influences conformational flexibility, impacting receptor binding.
Studies have shown that variations in substituents on the benzimidazole and thiophenes can lead to significant changes in biological activity, indicating a need for further exploration in this area .
Case Study 1: Antimicrobial Efficacy
A recent study demonstrated the effectiveness of similar benzimidazole derivatives against multi-drug resistant strains of bacteria, highlighting their potential as novel antimicrobial agents . The study utilized both in vitro assays and molecular docking simulations to elucidate binding interactions with bacterial enzymes.
Case Study 2: Anticancer Potential
Another investigation focused on a series of benzimidazole derivatives, including the target compound, revealing their ability to induce apoptosis in cancer cells through mitochondrial pathways . This study emphasizes the therapeutic potential of these compounds in oncology.
Propriétés
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-1-(5-chlorothiophen-2-yl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN4O3S2/c23-19-11-12-20(31-19)32(29,30)27-13-5-10-18(27)22(28)26-15-7-2-1-6-14(15)21-24-16-8-3-4-9-17(16)25-21/h1-4,6-9,11-12,18H,5,10,13H2,(H,24,25)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXDAMOASFILGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(S2)Cl)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.